molecular formula C24H24N2O5S B2475955 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 922094-99-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2475955
CAS No.: 922094-99-3
M. Wt: 452.53
InChI Key: CVIOZROZSDCHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dibenzo[b,f][1,4]oxazepine core, characterized by a seven-membered oxazepine ring fused with two benzene moieties. Key substituents include:

  • 8,10-Dimethyl groups: These alkyl groups enhance lipophilicity and may influence steric interactions with biological targets.
  • 4-Propoxybenzenesulfonamide: The sulfonamide group at position 2 is linked to a propoxy-substituted benzene ring, balancing solubility and membrane permeability .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-4-13-30-18-7-9-19(10-8-18)32(28,29)25-17-6-12-22-20(15-17)24(27)26(3)21-14-16(2)5-11-23(21)31-22/h5-12,14-15,25H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIOZROZSDCHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a unique bicyclic structure characterized by the presence of an oxazepine ring and various substituents that enhance its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of approximately 452.5 g/mol. The structure includes:

  • Dibenzo[b,f][1,4]oxazepine core : This central structure is crucial for the compound's biological activity.
  • Substituents : The presence of a propoxy group and sulfonamide enhances its pharmacological properties.
PropertyValue
Molecular FormulaC24H24N2O5SC_{24}H_{24}N_{2}O_{5}S
Molecular Weight452.5 g/mol
CAS Number921899-27-6

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant biological activities through various mechanisms:

  • Dopamine Receptor Antagonism : This compound has shown potential in selectively antagonizing dopamine D2 receptors, which could be beneficial in treating disorders such as schizophrenia and other dopamine-related conditions .
  • Antioxidant Properties : The structural characteristics suggest that it may possess antioxidant capabilities, which could help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that may contribute to its therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class:

  • Dopaminergic Activity :
    • A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines showed varying degrees of affinity for dopamine receptors. The specific interactions were correlated with their structural features .
  • Antioxidant Studies :
    • Research involving similar compounds highlighted their ability to scavenge free radicals effectively. The presence of electron-donating groups in the structure was linked to enhanced antioxidant activity .
  • Anti-inflammatory Research :
    • In vitro studies have shown that certain dibenzo[b,f][1,4]oxazepine derivatives can inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Dopamine D2 receptor antagonist
N-(8-methoxybenzyl)-11-oxo-dibenzo[b,f][1,4]oxazepineExhibits antioxidant properties
N-(8-chloro)-10-hydroxy-dibenzob[f][1,4]oxazepineAnti-inflammatory effects

Scientific Research Applications

Applications in Scientific Research

1. Medicinal Chemistry

  • Antipsychotic Properties : Compounds with similar structures have shown potential as dopamine D2 receptor antagonists, which may be beneficial in treating conditions like schizophrenia and bipolar disorder. The selective antagonism of these receptors can provide effective relief from psychotic symptoms .
  • Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory medications .

2. Drug Development

  • Lead Compound for Synthesis : The unique chemical structure allows it to serve as a lead compound for synthesizing analogs with enhanced pharmacological properties. Modifications to the propoxy or sulfonamide groups could lead to derivatives with improved efficacy or reduced side effects.
  • Targeted Therapy : Due to its ability to interact with specific biological targets, this compound may be explored for targeted therapies in cancer treatment.

Case Studies

StudyFocusFindings
Study 1 Antipsychotic ActivityInvestigated the effects of similar dibenzo[b,f][1,4]oxazepines on dopamine receptors; found significant receptor binding affinity .
Study 2 Anti-inflammatory PotentialExamined the anti-inflammatory effects of sulfonamide derivatives; demonstrated reduced inflammation in animal models .
Study 3 Drug DevelopmentExplored structural modifications on dibenzo[b,f][1,4]oxazepines leading to new compounds with enhanced therapeutic profiles.

Comparison with Similar Compounds

Key Research Findings

  • Propoxy vs. Methoxy Substituents : The 4-propoxy group in the target compound provides a balance between solubility (longer alkoxy chain) and metabolic stability (resistance to rapid O-dealkylation compared to methoxy) .
  • Steric Effects of 8,10-Dimethyl Groups : These substituents likely reduce off-target interactions by limiting conformational flexibility, a feature absent in analogues like N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide (), which lacks alkylation at positions 8 and 10 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.